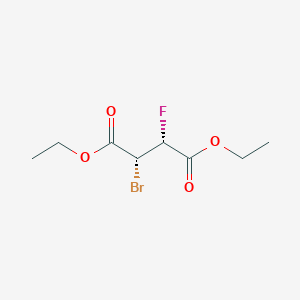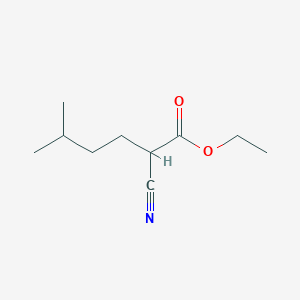![molecular formula C32H20N2O6 B14683962 Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis- CAS No. 32497-38-4](/img/structure/B14683962.png)
Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is a complex organic compound with the molecular formula C42H24N2O6 This compound is characterized by its unique structure, which includes two acetamide groups linked to a bianthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- typically involves the reaction of bianthracene derivatives with acetamide under specific conditions. The process may include steps such as:
Formation of the Bianthracene Core: This involves the cyclization of appropriate precursors to form the bianthracene structure.
Introduction of Acetamide Groups: The acetamide groups are introduced through nucleophilic substitution reactions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-methoxyphenyl)-: A related compound with a different substitution pattern.
N,N’-(9,9’,10,10’-tetraoxo-9,9’,10,10’-tetrahydro-1,1’-bianthracene-4,4’-diyl)dibenamide: Another derivative with similar structural features.
Uniqueness
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is unique due to its specific bianthracene core and the presence of two acetamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
32497-38-4 |
|---|---|
Molecular Formula |
C32H20N2O6 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
N-[1-(2-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C32H20N2O6/c1-15(35)33-23-13-11-21-25(31(39)19-9-5-3-7-17(19)29(21)37)27(23)28-24(34-16(2)36)14-12-22-26(28)32(40)20-10-6-4-8-18(20)30(22)38/h3-14H,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
GDFOHGQLIJYMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


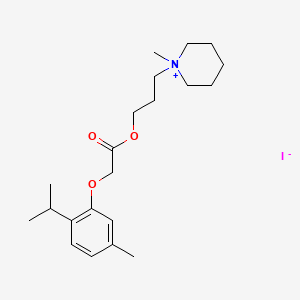
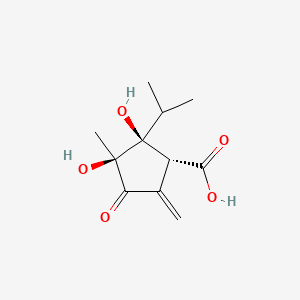
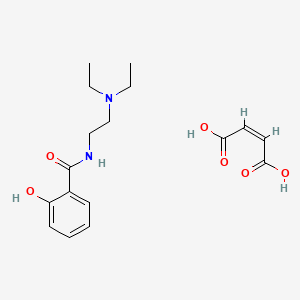
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)





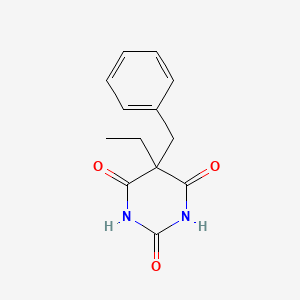
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
